Cetirizine amide dihydrochloride
Overview
Description
Cetirizine hydrochloride is an orally active and selective H1-receptor antagonist . It is used in the treatment of various allergic symptoms, such as sneezing, coughing, nasal congestion, hives, and other symptoms . The chemical name is (±) - [2- [4- [ (4-chlorophenyl) phenylmethyl]-1-piperazinyl] ethoxy]acetic acid, dihydrochloride .
Synthesis Analysis
Cetirizine, formulated in PEG-containing matrix, was subjected to forced degradation conditions in the pH range from 3 to 10, and the product was analyzed by HPLC and LC-MS/MS . Additionally, pure cetirizine was subjected to selective oxidization by hydrogen peroxide and sodium percarbonate .Molecular Structure Analysis
The molecular formula of Cetirizine amide dihydrochloride is C21H28Cl3N3O2 . The average mass is 460.825 Da and the monoisotopic mass is 459.124695 Da .Chemical Reactions Analysis
The fluorescence quenching value was linear to CTZ concentration in the range of 1–40 µg/mL . The estimated detection and quantification limits were determined to be 0.02 and 0.08 µg/mL, respectively .Physical And Chemical Properties Analysis
Cetirizine hydrochloride is a white, crystalline powder and is water soluble . It exists as a zwitterion at acidic pH and gets absorbed by passive diffusion .Scientific Research Applications
Manufacturing and Synthesis:
- A new procedure for manufacturing cetirizine dihydrochloride via an intermediate, 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)-N,N-dimethylacetamide dihydrochloride, was developed (Reiter et al., 2012).
- Enantiomerically pure cetirizine can be prepared by HPLC separation of cetirizine amide, highlighting its role in producing specific enantiomers of cetirizine (Pflum et al., 2001).
Pharmacological Properties:
- Cetirizine dihydrochloride is known to be effective in the treatment of urticaria and allergic rhinitis due to its selective H1 histamine receptor antagonism (Arlette, 1991).
- The drug has been evaluated for its efficacy in treating chronic idiopathic urticaria, demonstrating minimal sedative or anticholinergic side effects (Juhlin & Arendt, 1988).
Topical Applications:
- Novel semisolid formulations of cetirizine, including nanoemulsions and hydrogels, have been developed for topical use in treating allergic conditions like chronic urticaria and atopic skin conditions (Ciurlizza et al., 2014).
- A novel elastic vesicle-based topical formulation of cetirizine dihydrochloride for treating atopic dermatitis showed enhanced penetration and permeation compared to conventional cream and aqueous solutions (Goindi et al., 2013).
Drug Sensing and Measurement:
- A cetirizine hydrochloride PVC membrane drug sensor was developed, offering a high response speed and determination accuracy, highlighting cetirizine's role in drug sensing technology (Ren & Xu, 2018).
- A voltammetric methodology for sensing cetirizine using a modified electrode demonstrated elevated sensitivity, making it useful for measuring cetirizine in pharmaceutical samples (Pushpanjali et al., 2021).
Clinical Application and Safety:
- Cetirizine dihydrochloride's medication safety, efficacy, and latest clinical applications, as well as its synthetic routes, were summarized, emphasizing its status as a best-selling anti-allergy drug worldwide (Yu, 2009).
Pharmacokinetic Properties:
- The physicochemical, pharmacological, and pharmacokinetic properties of cetirizine, including its zwitterionic nature and low CNS penetration, were discussed, highlighting its advantages over other antihistamines (Chen, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26;;/h1-9,21H,10-16H2,(H2,23,26);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDFTQNLTBVBQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28Cl3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049052 | |
Record name | Cetirizine amide dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cetirizine amide dihydrochloride | |
CAS RN |
200707-85-3 | |
Record name | Cetirizine amide dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200707853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cetirizine amide dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CETIRIZINE AMIDE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RX79524H2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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